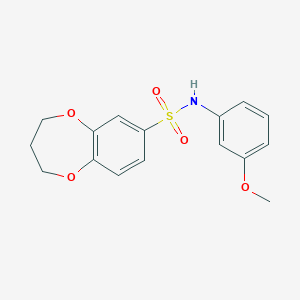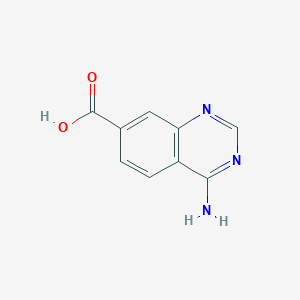
N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as GYKI-53773, is a chemical compound that belongs to the class of benzodioxepines. It is a potent and selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. GYKI-53773 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as stroke, epilepsy, and depression.
科学的研究の応用
Antitumor Activity
Antitumor sulfonamides, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been evaluated in cell-based screens for their antitumor properties. These compounds are potent cell cycle inhibitors and have advanced to clinical trials. They exhibit preliminary clinical activities, disrupting tubulin polymerization or causing a decrease in the S phase fraction in cancer cell lines. Gene expression changes induced by these compounds have been characterized, providing insights into the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Antibacterial Activity
A series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized and demonstrated moderate to good antibacterial activity against both Gram-positive bacteria, indicating the potential of sulfonamide compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamides carrying benzamide moiety have been studied for their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE), showing significant inhibitory potential at nanomolar levels. This indicates their utility in designing drugs targeting these enzymes, relevant for conditions like glaucoma, neurological disorders, and possibly Alzheimer's disease (Tuğrak et al., 2020).
Antipsychotic Potential
Arylsulfonyl substituted 3-benzazepines, structurally related to the broader class of sulfonamides, have shown dopamine and serotonin antagonist activities. These properties suggest their potential application in treating schizophrenia and other central nervous system (CNS) disorders, showcasing the versatility of sulfonamide derivatives in psychiatric medication development (Howard, 2005).
Anticancer Agents
Thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared, showing potential as anticancer agents. This research illustrates the broad application of sulfonamide derivatives in cancer treatment, highlighting their role in the synthesis of compounds with significant cytotoxic activities against cancer cell lines (Ghorab et al., 2014).
特性
IUPAC Name |
N-(3-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-20-13-5-2-4-12(10-13)17-23(18,19)14-6-7-15-16(11-14)22-9-3-8-21-15/h2,4-7,10-11,17H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSQDAURZHFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)
![N-(2-Methyl-1,3-thiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)
![5-Butyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2833408.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2833412.png)

![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)
![7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/no-structure.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)
![(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B2833421.png)


